5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole
Description
5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is a brominated thiazole derivative characterized by a 2-methyl-substituted thiazole core and a branched 3-bromo-2,2-dimethylpropyl side chain. This structure combines the electron-rich thiazole ring with a sterically hindered bromoalkyl group, which may influence its reactivity, solubility, and biological or industrial applications.
Properties
Molecular Formula |
C9H14BrNS |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
5-(3-bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C9H14BrNS/c1-7-11-5-8(12-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3 |
InChI Key |
HRGWBALDQYXITJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CC(C)(C)CBr |
Origin of Product |
United States |
Preparation Methods
General Approach
The thiazole ring is often constructed by reacting a bromo-substituted alkyl intermediate with thioamides or sulfur-containing reagents. For example, a 3-bromo-2,2-dimethylpropyl intermediate can be reacted with a methyl-substituted thioamide under basic conditions in aprotic solvents such as dimethylformamide (DMF) at elevated temperatures, with potassium carbonate facilitating the cyclization to form the thiazole ring.
Reaction Conditions and Reagents
- Solvents: DMF, ethanol, methanol
- Bases: Potassium carbonate, cesium carbonate
- Temperature: Elevated temperatures (often reflux)
- Additional reagents: Sodium azide for substitution, hydrogen peroxide for oxidation, lithium aluminum hydride for reduction (in downstream modifications)
Mechanism
The reaction proceeds via nucleophilic substitution of the bromine atom by the sulfur nucleophile in the thioamide, followed by intramolecular cyclization to form the thiazole ring.
Preparation via Formal [4 + 1] Cycloaddition of Sodium Hydrosulfide to Bromoisocyanoalkenes
A recently developed and versatile method involves the formal [4 + 1] cycloaddition of sodium hydrosulfide (NaSH) to (Z)-bromoisocyanoalkenes, which provides a rapid and efficient route to substituted thiazoles, including 5-(3-bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole derivatives.
Synthetic Route
- Starting from bromovinylformamides, bromination followed by dehydration yields bromoisocyanoalkenes.
- Treatment of these bromoisocyanoalkenes with NaSH in the presence of bases such as diisopropylethylamine or cesium carbonate in solvents like methanol, ethanol, or acetonitrile leads to cyclization and formation of the thiazole ring.
Reaction Optimization and Yields
| Entry | Solvent | Base | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methanol | Acetic acid | Room temp | 0 | Acidic conditions deleterious |
| 2 | Methanol/Water (1:1) | Diisopropylethylamine | RT then 50 °C | 46 | Co-isolated 13% formamide |
| 3 | Methanol | Diisopropylethylamine | RT then 50 °C | 54 | Co-isolated 11% formamide |
| 4 | Ethanol | Diisopropylethylamine | RT then 50 °C | 56 | Co-isolated 11% formamide |
| 5 | Acetonitrile | Diisopropylethylamine | RT then 50 °C | 28 | Co-isolated 24% thioformamide |
| 6 | Acetonitrile | Cesium carbonate | RT then 50 °C | 82 | Recovered 13% unreacted alkene |
| 7 | Acetonitrile | Cesium carbonate | With iodoisocyanoalkene | 58 | Lower yield due to degradation |
Table 1: Optimization of NaSH Addition to Bromoisocyanoalkene Leading to Thiazole Formation
Mechanistic Insights
- The reaction proceeds via an S_NV π-displacement mechanism, where NaSH attacks the bromine-substituted carbon of the bromoisocyanoalkene, forming an intermediate enethiol.
- This intermediate undergoes intramolecular cyclization by nucleophilic attack on the isocyanide carbon, resulting in the thiazole ring.
- The process retains stereochemistry consistent with an S_NV π mechanism rather than an addition-elimination pathway.
- Deuterium labeling studies confirm proton exchange at positions consistent with enethiolate intermediates.
Scope and Substituent Effects
- Electron-withdrawing and electron-donating substituents on aromatic rings attached to the bromoisocyanoalkene are tolerated.
- The method extends to naphthyl, carbazole, and aliphatic substituents.
- Both monosubstituted and disubstituted thiazoles can be synthesized effectively.
Microwave-Assisted Synthesis of Thiazole Derivatives
An alternative approach involves microwave-assisted synthesis of thiazole-linked hybrids using pyrazoline N-thioamide derivatives and phenacyl bromide in ethanol. This method offers advantages including:
- Short reaction times (5–6 minutes)
- High yields
- Enhanced efficiency compared to conventional heating
Though this approach is more commonly applied to thiazole hybrids, it demonstrates the utility of phenacyl bromide and thioamide chemistry in constructing thiazole rings, relevant to the synthesis of 5-(3-bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole analogs.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Thioamide Cyclization | Bromoalkyl intermediate + thioamide, K2CO3, DMF, elevated temp | Established, straightforward | Requires careful control of conditions |
| NaSH [4 + 1] Cycloaddition | Bromoisocyanoalkene + NaSH, Cs2CO3, MeOH/EtOH/CH3CN | High yields, versatile, mild conditions | Sensitive to isomer purity, some degradation possible |
| Microwave-Assisted Heterocyclization | Pyrazoline N-thioamide + phenacyl bromide, EtOH, microwave | Rapid, high yield | Equipment needed, specific substrates |
Research Findings and Professional Notes
- The NaSH-mediated [4 + 1] cycloaddition method represents a significant advancement, enabling efficient access to 4- and 5-substituted thiazoles with diverse substituents, including the bulky 3-bromo-2,2-dimethylpropyl group.
- The reaction mechanism involving S_NV π-displacement is rare and mechanistically insightful, expanding the understanding of nucleophilic substitution on isocyanoalkenes.
- The choice of solvent and base critically affects yield and purity; cesium carbonate in acetonitrile provides the best results.
- The presence of the bromine substituent enhances reactivity and potential for further functionalization.
- Microwave-assisted methods offer rapid synthesis but are less documented specifically for this compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex thiazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiazoles, thiazole sulfoxides, thiazole sulfones, and various thiazole derivatives with different functional groups.
Scientific Research Applications
5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, or microbial metabolism, depending on its specific application.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations among related thiazole derivatives:
Key Observations :
- Steric Effects : The target compound’s 3-bromo-2,2-dimethylpropyl group introduces significant steric hindrance, which may reduce nucleophilic substitution reactivity compared to linear chains (e.g., 5-(2-bromoethyl)-4-methyl-1,3-thiazole) .
- Hydrophobicity: The branched alkyl chain enhances lipophilicity, favoring interactions with non-polar environments, unlike the polar ester-containing analogs .
Corrosion Inhibition
Thiazole derivatives like 5-benzylidene-2,4-dioxotetrahydro-1,3-thiazole (BDT) adsorb onto metal surfaces via planar aromatic groups and heteroatoms . In contrast, the target compound’s branched alkyl chain may form less ordered monolayers but provide stronger hydrophobic barriers against corrosive agents.
Biological Activity
5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole features a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C₉H₁₂BrN₃S, with a molecular weight of approximately 248.18 g/mol. The presence of the bromine atom at the 3-position of a 2,2-dimethylpropyl group is significant for its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-methylthiazole and 3-bromo-2,2-dimethylpropyl bromide. This reaction is generally performed under basic conditions to enhance the nucleophilicity of the thiazole ring. Continuous flow reactors are often employed in industrial settings to optimize production efficiency and yield.
Antimicrobial Properties
Research indicates that thiazole derivatives like 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole exhibit notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Antifungal Activity
The compound has also been investigated for its antifungal properties. Thiazoles are known to interfere with fungal cell wall synthesis and metabolic functions. Specific studies have demonstrated that this compound can inhibit the growth of pathogenic fungi, making it a candidate for developing antifungal agents.
Anticancer Potential
The anticancer properties of 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole are under active investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of p53 signaling and other apoptotic factors .
The biological activity of 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The bromo-substituted alkyl chain allows the compound to form covalent bonds with nucleophilic sites on target enzymes, leading to inhibition or modification of their function.
- Receptor Modulation : The thiazole ring can interact with various receptors, modulating their activity and affecting cellular pathways.
Case Studies
Several studies have explored the biological effects of thiazole derivatives:
- Antibacterial Activity : A study demonstrated that compounds similar to 5-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Antifungal Efficacy : In another investigation focusing on Candida species, the compound exhibited strong antifungal activity with MIC values indicating effective growth inhibition at low concentrations.
- Cancer Cell Studies : Research involving cancer cell lines indicated that treatment with this thiazole derivative led to reduced cell viability and induced apoptosis through caspase activation pathways .
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various bacteria | Disruption of cell membrane |
| Antifungal | Inhibitory effects on pathogenic fungi | Interference with cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Modulation of p53 signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
